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Z-LYS-SBZL monohydrochloride

Cat. No.: B13397928
M. Wt: 423.0 g/mol
InChI Key: PNDSXGXPDJRQAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Thioester Substrates in Protease Enzymology

The journey to develop sensitive and specific protease substrates has been a long one. Early studies relied on natural protein substrates, which were complex and difficult to standardize. pnas.org The 20th century saw a shift towards synthetic substrates, which offered greater control and reproducibility. pnas.org Among the first synthetic substrates were simple esters and amides of amino acids. pnas.orgnih.gov

A significant advancement came with the introduction of chromogenic and fluorogenic leaving groups, which, when cleaved from the substrate, produce a colored or fluorescent signal, allowing for continuous monitoring of enzyme activity. google.com However, many early ester substrates were unstable in the alkaline conditions often required for optimal protease activity. umich.edu

This challenge led to the exploration of thioester substrates. chemrxiv.orgru.nl Thioesters were found to be more stable than their oxygen ester counterparts at neutral or alkaline pH, yet still susceptible to enzymatic hydrolysis. umich.edu This combination of stability and reactivity made them highly advantageous for protease assays. The development of thiobenzyl esters, in particular, offered a good balance of these properties. ru.nl The synthesis of thiobenzyl benzyloxycarbonyl-L-lysinate (Z-Lys-SBzl) provided a substrate with high catalytic rates (kcat) and relative stability in alkaline solutions, paving the way for more sensitive and reliable protease assays. umich.eduru.nl

Significance of Z-LYS-SBZL Monohydrochloride as a Specific Lysine (B10760008) Derivative for Protease Studies

The significance of this compound lies in its specificity and sensitivity as a substrate for a range of trypsin-like proteases. bachem.com Its lysine residue targets a specific class of proteases, making it a valuable tool for dissecting complex biological systems where multiple proteases may be active.

The thiobenzyl ester linkage provides a distinct advantage. The hydrolysis of this bond by a protease releases benzyl (B1604629) mercaptan, which reacts with DTNB to produce a yellow-colored thiophenolate anion. dcu.ie This reaction can be continuously monitored spectrophotometrically, providing a simple and sensitive assay. researchgate.netresearchgate.net This method has been described as being as sensitive as some fluorometric assays. researchgate.net

This compound has been instrumental in the characterization of numerous proteases, including:

Enteropeptidase: This enzyme, crucial for digestion, has been studied extensively using Z-Lys-SBzl to determine its kinetic parameters and the effects of inhibitors. msu.ruresearchgate.netnih.gov

Granzymes: These are serine proteases found in the granules of cytotoxic T lymphocytes and natural killer cells. Z-Lys-SBzl has been used to characterize the activity of granzyme A and granzyme K. researchgate.netnih.govfrontiersin.orgnih.gov

Complement System Proteases: The activity of proteases in the complement system, a part of the innate immune system, such as Factor D, has been measured using Z-LYS-SBzl. google.combiolegend.com

Other Trypsin-like Enzymes: The substrate has also been employed in assays for thrombin, plasmin, and kallikreins. bachem.com

The use of this compound has enabled researchers to conduct detailed kinetic studies, inhibitor screening, and functional characterization of these important enzymes, contributing significantly to our understanding of their roles in health and disease.

Detailed Research Findings

The utility of this compound is best illustrated by the specific kinetic data obtained from various research studies. The following table summarizes some of the key findings for different proteases.

EnzymeOrganism/SourceKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Assay Conditions
Recombinant Human Granzyme A Recombinant767369481,0000.1 M Hepes, 0.01 M CaCl₂, pH 7.5, 25°C nih.gov
Human Enteropeptidase Light Chain (L-HEP) Recombinant66--0.1 M Tris-HCl, pH 8.0, room temperature msu.ru
Bovine Enteropeptidase Light Chain (L-BEP) Recombinant---0.1 M Tris-HCl, pH 8.0, room temperature msu.ru
Recombinant Human Enteropeptidase (R96Q variant) Recombinant (P. pastoris)300-600--100 mM Tris, 0.02 mM CaCl₂, 0.01% Triton X-100, 10% DMSO, pH 8.0, 25°C nih.gov
Recombinant Human Enteropeptidase (Y174R variant) Recombinant (P. pastoris)300-600--100 mM Tris, 0.02 mM CaCl₂, 0.01% Triton X-100, 10% DMSO, pH 8.0, 25°C nih.gov
Recombinant Mouse Granzyme K Recombinant---Used to confirm hydrolyzing activity nih.gov
Human Complement Factor D Recombinant (CHO cells)--> 70 pmol/min/µgPBS, pH 7.2 biolegend.com
Human C1s -0.2 mM--20 mM Tris, 100 mM NaCl, 0.005% Triton X-100, 5% DMSO, pH 7.4, 25°C ashpublications.org

Note: A dash (-) indicates that the specific value was not provided in the cited source.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27ClN2O3S B13397928 Z-LYS-SBZL monohydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

S-benzyl 6-amino-2-(phenylmethoxycarbonylamino)hexanethioate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S.ClH/c22-14-8-7-13-19(20(24)27-16-18-11-5-2-6-12-18)23-21(25)26-15-17-9-3-1-4-10-17;/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDSXGXPDJRQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)SCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Z Lys Sbzl Monohydrochloride As a Substrate in Enzymatic Assays

Application in Colorimetric and Photometric Assays

The fundamental principle behind the use of Z-LYS-SBZL monohydrochloride in colorimetric and photometric assays is the enzymatic hydrolysis of its thiobenzyl ester bond. When a trypsin-like enzyme cleaves this bond, it releases a thiol group (benzyl mercaptan). This thiol group can then react with a chromogenic disulfide reagent, most commonly 5,5'-dithiobis(2-nitrobenzoic acid) or DTNB, which is also known as Ellman's reagent. This reaction produces a distinct yellow-colored product, 2-nitro-5-thiobenzoate, which can be quantitatively measured by monitoring the increase in absorbance at a specific wavelength, typically around 412 nm. The rate of color development is directly proportional to the activity of the enzyme in the sample, enabling precise quantification.

This compound has been successfully employed as a substrate for a range of trypsin-like enzymes. These enzymes share a common characteristic of cleaving peptide bonds on the carboxyl side of basic amino acid residues, such as lysine (B10760008) and arginine. The lysine residue present in the this compound molecule makes it a suitable target for these enzymes. This broad applicability allows for its use in the assessment of various enzymes that are key players in biological systems.

This compound is utilized as a substrate for the determination of kallikrein activity. Kallikreins are a subgroup of serine proteases involved in the cleavage of kininogens to produce kinins, which are potent inflammatory mediators. Assays employing this substrate can be used to investigate the role of kallikreins in various physiological and disease states. While detailed kinetic parameters for the interaction of kallikreins with this compound are not extensively documented in the available literature, the substrate's ability to be cleaved by these enzymes allows for the sensitive measurement of their activity in biological samples.

Plasmin is the primary enzyme responsible for the breakdown of fibrin (B1330869) clots, a process known as fibrinolysis. The activity of plasmin can be effectively measured using this compound as a substrate. In a coupled assay system, the generation of plasmin from its zymogen, plasminogen, by plasminogen activators can also be monitored. The plasmin formed then acts on the this compound, and the resulting color change provides a quantitative measure of plasmin activity. Although this substrate is widely used for this purpose, detailed kinetic data such as Km and kcat for the direct interaction of plasmin with this compound are not extensively reported in published research.

Enteropeptidase (also known as enterokinase) is a key enzyme in the digestive system, responsible for the activation of trypsinogen (B12293085) to trypsin, which in turn activates a cascade of other digestive proenzymes. The activity of enteropeptidase can be precisely analyzed using this compound. The light chain of human enteropeptidase has been shown to effectively hydrolyze this substrate. Detailed kinetic studies have been performed, providing valuable insights into the enzyme-substrate interaction.

Kinetic Parameters of Human Enteropeptidase Light Chain (L-HEP) with this compound

Enzyme VariantKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
L-HEP140 ± 15110 ± 107.86 x 10⁵Gasparian et al., 2005

The assay is typically performed in a Tris-HCl buffer at a pH of 8.0, with the change in absorbance monitored at 412 nm in the presence of DTNB.

Trypsin, a pancreatic serine protease, is a prototypical trypsin-like enzyme and plays a central role in protein digestion. This compound is an excellent substrate for determining trypsin activity due to the presence of the lysine residue, which is a primary recognition site for trypsin. The assay provides a sensitive and continuous method to monitor trypsin activity and is valuable for studying its enzymatic properties and for screening potential inhibitors. Despite its widespread use, specific Km and kcat values for the hydrolysis of this compound by trypsin are not consistently reported across the scientific literature, with many studies focusing on other synthetic substrates.

Characterization of Mast Cell Protease Enzyme Activity

Z-L-Lys-SBzl hydrochloride is utilized as a substrate to determine the enzymatic activity of mast cell proteases, particularly tryptase. scientificlabs.com Tryptase is a trypsin-like serine protease and a major protein component found in the secretory granules of human mast cells. nih.govfrontiersin.org Upon mast cell activation, tryptase is released and can be measured as an indicator of this event. nih.govnih.gov

The assay to characterize tryptase activity leverages this compound as the substrate. The principle involves the enzymatic cleavage of the thiobenzyl ester by tryptase. This reaction releases a product that can be detected, often through a secondary reaction with a chromogenic compound, allowing for the kinetic measurement of the enzyme's activity. nih.gov This method provides a sensitive means to quantify femtomole levels of tryptase, making it suitable for analyzing cell-free extracts from mast cell lines. nih.gov The characterization of tryptase activity is crucial for understanding its role in various physiological and pathological processes, including allergic inflammation. nih.govnih.gov

Table 1: Principles of Mast Cell Tryptase Activity Assay using this compound

Step Description Key Components
Enzymatic Reaction Mast cell tryptase selectively cleaves the thiobenzyl ester bond of the Z-LYS-SBZL substrate. Tryptase, this compound
Chromogenic Detection The released thiol group reacts with a detection reagent, typically DTNB. Thiol product, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
Quantification The rate of formation of the colored product is measured over time using a spectrophotometer (plate reader). Spectrophotometer, Kinetic software

| Data Analysis | The measured rate is directly proportional to the enzymatic activity of tryptase in the sample. | Enzyme kinetics calculations |

Utility in Coupled Assays for Plasminogen Activators

A significant application of this compound is in sensitive, coupled assays for measuring the activity of plasminogen activators, such as urokinase and tissue plasminogen activator (tPA). glpbio.comfishersci.combachem.com In this system, the assay proceeds in two main steps. First, the plasminogen activator being measured converts its zymogen substrate, plasminogen, into the active serine protease, plasmin. In the second step, the newly formed plasmin catalyzes the hydrolysis of the Z-LYS-SBZL substrate. The rate of this hydrolysis, monitored colorimetrically, is proportional to the amount of active plasminogen activator in the sample. abcam.com

Urokinase Activity Studies

The coupled assay using Z-LYS-SBZL has been effectively employed to study the activity of urokinase, also known as urokinase-type plasminogen activator (uPA). This method is noted for its extreme sensitivity, capable of detecting urokinase concentrations in the picomolar range (approximately 2 x 10⁻¹² moles). The assay typically involves an initial incubation of urokinase with plasminogen to generate plasmin. Subsequently, the reaction mixture is combined with Z-LYS-SBZL and a chromogenic reagent to measure the plasmin activity. The time- and concentration-dependence of urokinase can be thoroughly investigated using this system, making it suitable for routine analysis during enzyme purification as well as for detailed kinetic and binding studies.

Table 2: Typical Components in a Coupled Assay for Urokinase Activity

Component Typical Concentration/Role Reference
Urokinase 2.7 x 10⁻¹² M (variable, enzyme being measured)
Plasminogen 1.0 µM (substrate for urokinase)
Z-LYS-SBZL Substrate for plasmin
DTNB Chromogenic reagent for detecting the thiol product
Bovine Serum Albumin 0.5 mg/ml (stabilizing agent)

| Glycine Buffer | 120 mM, pH 8.50 (maintains optimal pH) | |

Tissue Plasminogen Activator (tPA) Activity Investigations

This compound is also a key reagent in coupled photometric assays for investigating tissue plasminogen activator (tPA) activity. nih.gov tPA is a serine protease that plays a crucial role in fibrinolysis by converting plasminogen to plasmin. abcam.com The assay measures tPA's ability to generate plasmin, with the subsequent plasmin activity quantified by the hydrolysis of the thioester substrate. nih.gov

Research has shown that the efficiency of this assay is significantly enhanced by the presence of fibrinogen, which is a known activator of tPA. nih.gov When the assay is performed using fibrinogen-coated plates, the kinetic parameters are substantially altered. This enhancement is specific to the activation of plasminogen by tPA and does not affect the secondary plasmin-catalyzed hydrolysis of the thioester substrate. nih.gov This improved, sensitive, one-step photometric procedure can detect less than 1 ng of tPA. nih.gov

Table 3: Effect of Fibrinogen on Plasminogen Activation by tPA

Assay Condition Km for Plasminogen Reference
Untreated Plates 4.8 µg/ml nih.gov

| Fibrinogen-Coated Plates | 1.5 µg/ml | nih.gov |

Elucidation of Protease and Esterase Activities Using Z Lys Sbzl Monohydrochloride

Identification and Characterization of Specific Protease/Esterase Activities within Lymphocyte Cytoplasmic Granules

Cytoplasmic granules of lymphocytes, particularly cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, are storehouses of various enzymes crucial for immune defense. Among these are serine proteases, which play a pivotal role in mediating target cell death. The identification and characterization of these enzymatic activities are fundamental to understanding the mechanisms of cell-mediated cytotoxicity.

Z-LYS-SBZL monohydrochloride serves as a substrate for trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to lysine (B10760008) or arginine residues. The hydrolysis of the thiobenzyl ester bond in Z-LYS-SBZL by these enzymes releases a thiol group, which can be detected spectrophotometrically, providing a quantitative measure of enzyme activity. This has enabled researchers to identify and characterize tryptase-like activities within isolated lymphocyte granules. Studies have demonstrated that these granules contain proteases capable of hydrolyzing Z-LYS-SBZL, indicating the presence of enzymes with trypsin-like specificity. nih.gov

Granzyme Activity Profiling

Granzymes are a family of serine proteases found within the cytotoxic granules of CTLs and NK cells. This compound has been instrumental in profiling the activity of specific members of this family, namely Granzyme A and Granzyme K.

Granzyme A is the most abundant granzyme in the granules of cytotoxic lymphocytes. It is a tryptase that has been shown to exhibit significant esterase activity towards Z-LYS-SBZL. nih.gov In studies involving murine T cells, the hydrolysis of this substrate has been a key method for quantifying GzmA activity. This assay allows for the specific measurement of GzmA's enzymatic function, providing insights into its role in immune responses.

Granzyme K is another member of the granzyme family with trypsin-like specificity. While structurally similar to Granzyme A, it has distinct substrate preferences and biological roles.

A significant finding in the characterization of granzyme activity came from studies of Granzyme A-deficient mice. It was observed that even in the absence of Granzyme A, cytotoxic lymphocytes from these mice retained a residual level of Z-LYS-SBZL hydrolyzing activity. nih.gov Further investigation revealed that this remaining activity was attributable to Granzyme K. nih.gov This discovery was crucial in demonstrating that GzmK can also process substrates traditionally associated with GzmA and highlighted a potential for functional redundancy or compensation between these two granzymes.

The kinetic parameters of recombinant granzyme K with synthetic thiobenzyl ester substrates have been determined, further solidifying its capacity to cleave these molecules. The catalytic efficiency (kcat/Km) of granzyme K for substrates with lysine (Lys) and arginine (Arg) at the P1 position underscores its tryptase nature.

Kinetic Parameters of Recombinant Granzyme K with Thiobenzyl Ester Substrates

Substrate (P1 residue)kcat/Km (M⁻¹s⁻¹)Reference
Lysine3.7 x 10⁴ nactem.ac.uk
Arginine4.4 x 10⁴ nactem.ac.uk

Granzyme K (GzmK) Hydrolyzing Activity Characterization

Mapping Active-Site Regions of Coagulation Factors

While this compound is known to be a substrate for several trypsin-like coagulation factors, including thrombin and plasmin, a review of the available scientific literature did not yield specific studies detailing its use for the purpose of mapping the active-site regions of these enzymes. The mapping of active sites typically involves a broader range of substrates and inhibitors to probe the structural and chemical characteristics of the enzyme's binding pocket. Although the hydrolysis of Z-LYS-SBZL can confirm the presence of a trypsin-like active site, its utility in providing a detailed map of this region has not been specifically documented. The use of series of peptidyl thiobenzyl esters has been described for mapping the active site of other proteases, such as human neutrophil proteinase 3, suggesting that similar approaches could be theoretically applied to coagulation factors. nih.gov

Methodological Frameworks Employing Z Lys Sbzl Monohydrochloride

Development and Optimization of Photometric Assay Protocols

The use of Z-LYS-SBZL monohydrochloride as a thioester substrate is foundational to many photometric assays designed to measure the activity of trypsin-like enzymes. chemicalbook.comchemdad.comsigmaaldrich.com The principle of these assays is based on the enzymatic cleavage of the thioester bond in Z-LYS-SBZL. This reaction releases a thiol-containing fragment, thiobenzyl alcohol.

The released thiol reacts rapidly with a chromogenic disulfide reagent, most commonly 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB (Ellman's reagent). ru.nl This reaction produces a stoichiometric amount of 2-nitro-5-thiobenzoate (TNB), a vibrant yellow-colored anion that exhibits strong absorbance at 412 nm. The rate of increase in absorbance at this wavelength is directly proportional to the rate of Z-LYS-SBZL hydrolysis, and thus, to the enzyme's activity.

Optimization of these assay protocols is crucial for obtaining accurate and reproducible results. Key parameters that require careful tuning include:

pH and Buffer Composition: The optimal pH must be determined for the specific enzyme being studied, as enzymatic activity is highly pH-dependent. The buffer system must maintain this pH without interfering with the reaction.

Temperature: Enzyme kinetics are sensitive to temperature. The assay temperature should be controlled and optimized to ensure maximal and stable enzyme activity.

Substrate Concentration: The concentration of Z-LYS-SBZL must be carefully chosen. For routine activity measurements, a concentration well above the Michaelis constant (Km) is often used to ensure the reaction rate is maximal and independent of substrate concentration.

Enzyme Concentration: The amount of enzyme should be adjusted to ensure the reaction proceeds at a linear rate for a sufficient duration.

DTNB Concentration: The concentration of DTNB must be sufficient to ensure that its reaction with the released thiol is not the rate-limiting step of the observed color change.

A typical optimized protocol involves incubating the enzyme with Z-LYS-SBZL in a suitable buffer containing DTNB and monitoring the change in absorbance over time using a spectrophotometer.

Enzyme Inhibition Assay Methodologies

This compound is an invaluable substrate for studying enzyme inhibitors, as it provides a reliable method to quantify enzyme activity in the presence of potential inhibitory compounds. sigmaaldrich.com These assays are fundamental in drug discovery for identifying and characterizing molecules that can modulate the activity of protease targets.

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. It represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. To determine the IC50, a series of experiments are conducted where the concentrations of the enzyme and the substrate (Z-LYS-SBZL) are held constant, while the concentration of the inhibitor is varied. The initial reaction velocity is measured for each inhibitor concentration. The data are then plotted as percent inhibition versus the logarithm of the inhibitor concentration, and the IC50 value is interpolated from the resulting sigmoidal curve. chemrxiv.org

Table 1: Example Data for IC50 Determination This table presents a representative dataset for determining the IC50 of a hypothetical inhibitor against a trypsin-like enzyme using Z-LYS-SBZL as the substrate.

Inhibitor Concentration [nM]Log(Inhibitor Concentration)Enzyme Activity (Abs/min)% Inhibition
0 (Control)N/A0.2000
10.000.1829.0
101.000.15423.0
501.700.10249.0
1002.000.06866.0
5002.700.02090.0
10003.000.01194.5

From this data, the IC50 is estimated to be approximately 50 nM.

The Michaelis-Menten kinetic parameters, Km (Michaelis constant) and kcat (turnover number), are essential for characterizing an enzyme's catalytic efficiency and its affinity for a substrate. numberanalytics.com These parameters can be determined for an enzyme using this compound as the substrate. The procedure involves measuring the initial reaction velocity (V₀) at a range of different Z-LYS-SBZL concentrations while keeping the enzyme concentration constant. beilstein-journals.org

The resulting data (V₀ versus substrate concentration [S]) are then fitted to the Michaelis-Menten equation: V₀ = (Vmax * [S]) / (Km + [S])

Table 2: Example Data for Km and Vmax Determination This table shows representative kinetic data obtained by varying the concentration of Z-LYS-SBZL.

[Z-LYS-SBZL] (µM)Initial Velocity (V₀) (µM/s)
100.29
200.50
500.83
1001.11
2001.43
4001.67

Fitting this data to the Michaelis-Menten equation would yield values for Vmax and Km. For instance, hypothetical values might be Vmax = 2.0 µM/s and Km = 70 µM.

To understand how an inhibitor interacts with an enzyme, it is necessary to determine its mechanism of inhibition. The primary reversible inhibition mechanisms are competitive, uncompetitive, noncompetitive, and mixed. sci-hub.se This analysis is performed by measuring the enzyme kinetics (as described in 4.2.2) at several fixed concentrations of the inhibitor.

The data are often visualized using a Lineweaver-Burk (double-reciprocal) plot (1/V₀ vs. 1/[S]). The pattern of changes in the plot's intercepts and slope in the presence of the inhibitor reveals the inhibition mechanism:

Competitive Inhibition: The inhibitor binds only to the free enzyme. On a Lineweaver-Burk plot, the lines for different inhibitor concentrations intersect on the y-axis (Vmax is unchanged), but the x-intercept and slope change (apparent Km increases). sci-hub.se

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. The resulting lines on the plot are parallel, indicating that both Vmax and Km are reduced by the same factor. sci-hub.se

Noncompetitive Inhibition: The inhibitor binds with equal affinity to both the free enzyme and the enzyme-substrate complex. The lines intersect on the x-axis (Km is unchanged), while Vmax decreases.

Mixed Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex, but with different affinities. The lines on the plot intersect at a point other than on an axis.

Application in Ligand Binding Assays

This compound is suitable for use in ligand binding assays, particularly in a competitive binding format. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com In this context, the substrate is used to probe the binding of other, non-hydrolyzable ligands (like potential inhibitors) to the enzyme's active site.

The principle involves a competition between Z-LYS-SBZL and the ligand of interest for binding to the enzyme. The rate of hydrolysis of Z-LYS-SBZL is measured in the presence of varying concentrations of the test ligand. If the test ligand binds to the active site, it will prevent the substrate from binding, leading to a decrease in the rate of the colorimetric reaction. This approach allows for the determination of the binding affinity (e.g., dissociation constant, Ki) of the test ligand. This method is particularly useful for screening compound libraries to identify molecules that bind to a target enzyme, even if they are not strong inhibitors. researchgate.net

Biochemical Characterization Techniques for Enzyme-Substrate Interactions

This compound is a valuable tool for the detailed biochemical characterization of enzyme-substrate interactions. sigmaaldrich.com By using this specific substrate, researchers can elucidate key features of an enzyme's function. nih.gov

Substrate Specificity: The efficiency with which an enzyme hydrolyzes Z-LYS-SBZL, compared to other synthetic substrates with different amino acids (e.g., arginine, phenylalanine) or different protecting groups, provides insight into the enzyme's P1 site specificity. ru.nl An enzyme that rapidly cleaves Z-LYS-SBZL demonstrates a preference for binding a lysine (B10760008) residue at its primary specificity pocket.

Active Site Mapping: By synthesizing and testing analogs of Z-LYS-SBZL with modifications at various positions, researchers can map the steric and electronic requirements of the enzyme's active site.

Mutational Analysis: Site-directed mutagenesis can be used to alter specific amino acid residues within the enzyme's active site. By determining the kinetic parameters (Km, kcat) for the hydrolysis of Z-LYS-SBZL by these mutant enzymes, the functional role of individual residues in substrate binding and catalysis can be determined. nih.gov For example, a mutation that significantly increases the Km for Z-LYS-SBZL likely involves a residue critical for substrate binding.

These characterization techniques, which rely on the consistent and measurable reaction provided by Z-LYS-SBZL, are crucial for a fundamental understanding of enzyme mechanisms and for the rational design of specific inhibitors.

Structural and Mechanistic Insights Derived from Z Lys Sbzl Monohydrochloride Studies

Conformational Dynamics of Z-LYS-SBZL Monohydrochloride during Enzymatic Catalysis

The process of enzymatic catalysis is inherently dynamic, involving conformational changes in both the enzyme and the substrate upon binding and during the chemical transformation. For a substrate like this compound, its flexibility allows it to adopt a conformation that is complementary to the enzyme's active site. Upon binding, the substrate is oriented in a manner that positions the scissile thioester bond in close proximity to the catalytic residues of the protease.

While specific studies detailing the conformational dynamics of Z-LYS-SBZL are not extensively documented, the general principles of serine protease catalysis suggest that the substrate undergoes significant electronic and geometric changes. The initial binding event is followed by the formation of a tetrahedral intermediate, a high-energy transition state that is stabilized by the enzyme's oxyanion hole. This transition state involves a change in the hybridization of the carbonyl carbon of the thioester from sp² to sp³, leading to a distinct tetrahedral geometry. The lysine (B10760008) side chain of Z-LYS-SBZL is expected to remain anchored in the S1 specificity pocket of the enzyme, while the rest of the molecule adjusts to accommodate the formation of the acyl-enzyme intermediate. The subsequent deacylation step, involving the nucleophilic attack of a water molecule, would again involve dynamic conformational adjustments to release the products.

Analysis of Substrate-Enzyme Recognition and Binding Mechanisms

The specificity of trypsin-like serine proteases for substrates with lysine or arginine at the P1 position is a well-established principle of enzyme-substrate recognition. The binding of this compound to these enzymes is primarily dictated by the interaction of its positively charged lysine side chain with the S1 specificity pocket of the protease.

In trypsin, for instance, the S1 pocket contains a strategically located aspartic acid residue (Asp189) at its base. portlandpress.com The carboxylate group of this residue forms a salt bridge with the ε-amino group of the lysine side chain of the substrate. portlandpress.com This electrostatic interaction is the key determinant of substrate specificity and is responsible for the high affinity of trypsin for lysine-containing substrates. The binding energy derived from this interaction is crucial for lowering the activation energy of the subsequent catalytic steps. acs.org

Investigation into the Role of Specific Functional Groups in Substrate Specificity

The chemical structure of this compound includes several functional groups that play distinct roles in its interaction with proteases and in the catalytic process.

The Lysine Side Chain: As discussed, the protonated ε-amino group of the lysine residue is the primary determinant of specificity for trypsin-like enzymes, anchoring the substrate in the S1 pocket.

The α-N-Carbobenzoxy (Z) Group: The benzyloxycarbonyl group at the N-terminus serves as a protecting group in peptide synthesis. In the context of a substrate, this bulky, hydrophobic group can influence the substrate's affinity and kinetics by interacting with enzyme subsites outside of the primary specificity pocket. Depending on the topology of the enzyme's active site cleft, the Z-group could either enhance binding through hydrophobic interactions or introduce steric hindrance. Kinetic studies on trypsin with N-alpha-benzyloxycarbonyl-L-lysine p-nitrophenyl ester have been conducted to understand the catalytic properties of the enzyme. nih.govnih.gov

The Thiobenzyl Ester (SBzl) Group: The thiobenzyl ester is the leaving group in the enzymatic reaction. Thioesters are generally more reactive than their oxygen ester counterparts, making them good substrates for monitoring enzyme activity. The hydrolysis of the thioester bond by the protease releases a thiol (thiobenzyl alcohol), which can be detected using chromogenic reagents like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), providing a continuous and sensitive spectrophotometric assay for enzyme activity. nih.govresearchgate.net The nature of the leaving group can significantly affect the rate of the acylation step in the catalytic mechanism.

A summary of the functional groups and their putative roles is presented in the table below.

Functional GroupChemical MoietyPrimary Role in Substrate Function
P1 Side ChainLysinePrimary determinant of specificity; interacts with the S1 pocket of trypsin-like proteases.
N-terminal Protecting GroupBenzyloxycarbonyl (Z)Influences substrate affinity and kinetics through interactions with enzyme subsites; can provide hydrophobicity.
Scissile BondThiobenzyl EsterServes as the reactive site for enzymatic cleavage; the thiobenzyl leaving group allows for convenient spectrophotometric monitoring of the reaction.

Implications for Understanding Protease Catalytic Mechanisms

The use of synthetic substrates like this compound has been instrumental in elucidating the fundamental catalytic mechanisms of serine proteases. Studies with such compounds have provided key insights into:

The Acyl-Enzyme Intermediate: The two-step mechanism of serine protease catalysis, involving the formation and subsequent hydrolysis of an acyl-enzyme intermediate, can be dissected using substrates where one of these steps is rate-limiting. The nature of the leaving group, such as the thiobenzyl group in Z-LYS-SBZL, can influence the relative rates of acylation and deacylation. nih.gov

Substrate Specificity: By systematically modifying different parts of a substrate molecule like Z-LYS-SBZL and observing the effects on kinetic parameters (Km and kcat), researchers can map the interactions between the substrate and the enzyme's active site. This has been fundamental to understanding how enzymes achieve their remarkable specificity.

Enzyme Kinetics and Inhibition: Z-LYS-SBZL and similar substrates are valuable tools for characterizing the activity of proteases such as granzyme A and granzyme K. nih.govnactem.ac.uknactem.ac.uk They are also essential for screening and characterizing potential enzyme inhibitors, which is a cornerstone of drug discovery.

Advanced Research Avenues and Future Directions

Rational Design and Synthesis of Z-LYS-SBZL Monohydrochloride Derivatives for Enhanced Specificity or Affinity

The structure of this compound serves as a foundational scaffold for the rational design of new, more potent, or selective chemical probes. As a substrate for trypsin-like serine proteases, its cleavage is primarily dictated by the interaction of its lysine (B10760008) (Lys) residue with the S1 specificity pocket of the target enzyme, which typically contains a key aspartic acid residue (Asp189 in trypsin). The goal of rational design is to systematically modify the Z-LYS-SBZL structure to optimize interactions with the enzyme's active site subsites, thereby enhancing specificity or affinity for a particular protease.

Key strategies in the rational design of Z-LYS-SBZL derivatives include:

P1 Residue Modification: The lysine at the P1 position is the primary determinant of specificity for many trypsin-like enzymes. Research has shown that substituting this lysine with arginine (Arg) can significantly alter cleavage efficiency, depending on the target enzyme. For instance, studies on human enteropeptidase demonstrated a 2.5-fold preference for Arg over Lys at the P1 position in certain synthetic substrates. msu.ru Further, the incorporation of non-canonical amino acids, such as ornithine, in place of lysine has been shown to improve substrate sensitivity by orders of magnitude for other proteases.

Modulation of the N-Terminal Protecting Group: The N-α-carbobenzoxy (Z) group contributes to the hydrophobicity of the molecule and interacts with enzyme subsites. Altering this group could modulate substrate solubility and binding affinity.

Alteration of the Leaving Group: The thiobenzyl (SBzl) ester leaving group is crucial for the colorimetric assay. While essential for the standard assay, designing derivatives with different leaving groups could be used to develop alternative detection methods, such as fluorometric assays, which may offer higher sensitivity.

The synthesis of such derivatives allows for a systematic exploration of an enzyme's substrate-binding cleft, providing valuable structure-activity relationship (SAR) data. This information is critical for designing highly selective substrates that can distinguish between closely related proteases, a significant challenge in the field.

Table 1: Rational Design Concepts for Z-LYS-SBZL Derivatives
Modification TargetExample ModificationAnticipated Effect on Enzyme Interaction
P1 Residue (Lysine)
  • Substitution with Arginine (Arg)
  • Substitution with Ornithine (Orn)
  • Alters interaction with the S1 pocket; can enhance or decrease affinity depending on the specific protease's preference (e.g., enteropeptidase preference for Arg). msu.ru
    N-Terminal Group (Z-group)
  • Replacement with other hydrophobic moieties (e.g., Boc, Fmoc)
  • Addition of charged or polar groups
  • Modifies interactions with S2/S3 subsites and alters overall substrate solubility and hydrophobicity.
    Leaving Group (Thiobenzyl)
  • Replacement with a fluorophore (e.g., AMC)
  • Replacement with a p-nitroanilide (pNA) group
  • Changes the assay readout from colorimetric to fluorometric or a different spectrophotometric wavelength, potentially increasing sensitivity.

    Computational Modeling and Simulation of this compound Interactions

    Computational methods are indispensable for visualizing and understanding the molecular interactions that govern substrate binding and catalysis. Molecular docking and dynamics simulations provide a powerful complement to experimental data, offering insights that are difficult to obtain through laboratory methods alone.

    Molecular docking is a computational technique used to predict the binding mode of a ligand (in this case, Z-LYS-SBZL) within the active site of a protein. These studies are instrumental in:

    Predicting Binding Conformation: Docking algorithms can generate models of the Z-LYS-SBZL-enzyme complex, illustrating how the lysine side chain fits into the S1 pocket and how other parts of the substrate interact with adjacent subsites.

    Guiding Rational Design: By visualizing the docked pose, researchers can identify opportunities for improving the fit. For example, if a pocket is only partially filled, a derivative with a bulkier group at that position can be designed.

    Screening for Inhibitors: Docking can be used in virtual screening campaigns to identify potential enzyme inhibitors from large compound libraries. mdpi.com The binding modes of identified hits are then often validated through in vitro assays using Z-LYS-SBZL to measure the inhibition of enzyme activity. mdpi.comresearchgate.net

    For trypsin-like proteases, docking studies consistently show the positively charged ε-amino group of the Z-LYS-SBZL lysine residue forming a critical salt bridge with the negatively charged Asp189 at the base of the S1 pocket.

    While docking provides a static snapshot, molecular dynamics (MD) simulations offer a view of the dynamic nature of the substrate-enzyme complex over time. mdpi.com An MD simulation calculates the motion of every atom in the system, providing detailed information on:

    Conformational Flexibility: MD simulations can reveal how an enzyme's active site "breathes" and adapts its shape to accommodate the substrate. Studies on complement factor D have used MD to show how movements in the enzyme's active site loops are necessary to achieve a catalytically competent conformation for hydrolyzing Z-Lys-SBZL. nih.gov

    Stability of Interactions: Simulations can assess the stability of key interactions, such as hydrogen bonds and salt bridges, over nanoseconds or microseconds, confirming the importance of interactions predicted by docking. researchgate.netplos.org

    Role of Water Molecules: MD explicitly models the surrounding water molecules, showing how they are displaced from the active site upon substrate binding and their role in the catalytic mechanism.

    Together, these computational approaches provide a detailed molecular blueprint that explains experimental kinetic data and guides the future design of more sophisticated chemical tools based on the Z-LYS-SBZL scaffold.

    Integration of this compound in High-Throughput Screening Platforms for Enzyme Modulator Discovery

    High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds for their effect on a biological target. This compound is exceptionally well-suited for HTS campaigns aimed at discovering modulators of trypsin-like proteases due to several key features:

    Robust Colorimetric Assay: The enzymatic cleavage of the thiobenzyl ester bond releases a thiol group. This thiol reacts instantaneously with a detector reagent, typically 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which is included in the assay buffer. msu.runih.gov This reaction produces a vibrant yellow-colored product, 2-nitro-5-thiobenzoate, whose absorbance can be easily and rapidly quantified at ~412 nm using a standard microplate reader.

    Simplicity and Cost-Effectiveness: The assay is a simple "mix-and-read" procedure that does not require complex separation steps, making it amenable to automation and miniaturization in 96- or 384-well plate formats.

    Broad Applicability: It has been successfully employed in HTS campaigns to identify inhibitors for a range of medically relevant proteases, including complement system enzymes like C1s, MASP2, and factor D. mdpi.comosti.govnih.gov It is also used to screen libraries of engineered enzyme variants to find mutants with enhanced or altered activity. europa.eunih.gov

    In a typical HTS inhibitor screen, the enzyme, a test compound from a library, and the Z-LYS-SBZL/DTNB mixture are combined in a microplate well. A reduction in the rate of color formation compared to a control well (without the test compound) indicates potential inhibition, flagging the compound for further investigation.

    Future Prospects for this compound in Protease Inhibitor Development and Mechanistic Enzymology

    The enduring relevance of this compound lies in its dual identity as both a reliable workhorse substrate and a versatile template for innovation. Its future prospects in protease research are multifaceted.

    In protease inhibitor development , the compound's role is evolving. Beyond its use in primary HTS assays, the rational design of Z-LYS-SBZL derivatives holds significant promise. The development of a panel of derivatives, each tailored with high specificity for a single member of the trypsin-like protease family, would create an invaluable toolkit for both basic research and diagnostics. Such selective probes could enable precise measurement of individual protease activity in complex biological samples, which is currently a major challenge.

    Ultimately, the synergy between established experimental use, modern computational modeling, and creative synthetic chemistry ensures that this compound and its future derivatives will remain central to advancing our understanding of proteases and developing new therapeutic agents that target them.

    Table 2: Kinetic Parameters of Z-LYS-SBZL with Various Proteases
    EnzymeKM (mM)kcat (s-1)kcat/KM (M-1s-1)Source
    Human Enteropeptidase (L-HEP)0.08 ± 0.01116 ± 41,450,000 msu.ru
    Bovine Enteropeptidase (L-BEP)0.07 ± 0.01110 ± 51,571,000 msu.ru
    Human Enteropeptidase (R96Q variant)0.36 ± 0.02105 ± 2292,000 nih.gov
    Human Complement Factor D3.791.30343 osti.gov

    Q & A

    Q. How is Z-LYS-SBZL monohydrochloride synthesized, and what critical steps ensure its purity for peptide chemistry applications?

    this compound is synthesized via selective protection of lysine’s ε-amino group using a benzyloxycarbonyl (Z) group, followed by thioesterification of the α-amino group. Key steps include:

    • Protection : The Z-group is introduced under alkaline conditions (pH 12) using reagents like benzyl chloroformate, ensuring regioselectivity for the ε-amino group .
    • Purification : Crystallization in polar solvents (e.g., DMSO/water mixtures) removes unreacted intermediates. Purity is validated via HPLC (≥98% by area normalization) and NMR (absence of residual solvent/deprotection byproducts) .
    • Storage : Lyophilized product stored at –20°C in anhydrous DMSO maintains stability for enzymatic assays .

    Q. What analytical techniques are essential for characterizing this compound, and how are data contradictions resolved?

    • Primary Characterization :
    • Mass Spectrometry (MS) : Confirms molecular weight (423.0 Da) and isotopic pattern .
    • NMR : ¹H/¹³C spectra verify Z-group integration (δ 7.2–7.4 ppm for benzyl protons) and lysine backbone structure .
      • Purity Discrepancies : Discrepancies between HPLC and NMR purity often arise from hygroscopicity or residual salts. Drying under vacuum (40°C, 24 h) followed by Karl Fischer titration resolves moisture-related inconsistencies .

    Q. How should this compound be handled to prevent degradation in enzymatic assays?

    • Solubility : Dissolve in DMSO (10 mM stock) to avoid hydrolysis; aqueous dilution must occur immediately before use .
    • Temperature : Maintain substrate solutions at 4°C during kinetic assays to minimize thioester hydrolysis (<5% degradation over 6 hours) .

    Advanced Research Questions

    Q. What strategies optimize this compound’s reactivity in solid-phase peptide synthesis (SPPS)?

    • Coupling Efficiency : Pre-activate with HOBt/DIC in DMF for 10 minutes to enhance thioester reactivity, reducing racemization (<2% by chiral HPLC) .
    • Side-Chain Stability : Use 0.1 M Hünig’s base in DCM to prevent Z-group cleavage during resin deprotection (97% retention vs. 85% with piperidine) .

    Q. How can impurities in this compound batches impact enzymatic activity assays, and how are they mitigated?

    • Common Impurities :
    • Free Lysine-SBzl : Detected via TLC (Rf = 0.3 in ethyl acetate/hexanes). Concentrations >1% inhibit trypsin-like proteases (IC50 shift from 25 nM to 120 nM) .
      • Mitigation : Pre-incubate substrate with immobilized aminopeptidase (30 min, 25°C) to hydrolyze unprotected lysine derivatives .

    Q. What advanced spectral methods resolve structural ambiguities in this compound derivatives?

    • 2D NMR : ROESY correlations confirm spatial proximity of Z-group benzyl protons to lysine’s ε-CH2, ruling out α-amino protection isomers .
    • X-ray Crystallography : Resolves thioester geometry (C–S bond length = 1.82 Å), critical for modeling substrate-enzyme interactions .

    Q. How do solvent polarity and pH affect this compound’s stability in long-term storage?

    • DMSO vs. Aqueous Buffers : Half-life in DMSO (20°C): >6 months; in PBS (pH 7.4, 4°C): 48 hours due to thioester hydrolysis .
    • pH Sensitivity : Degradation accelerates below pH 6 (protonation of thioester sulfur) or above pH 8 (nucleophilic attack by hydroxide) .

    Methodological Guidelines

    • Reproducibility : Document reagent equivalents, solvent volumes, and temperature gradients per IUPAC guidelines to enable replication .
    • Data Reporting : Include HPLC chromatograms (column: C18, 5 µm; gradient: 10–90% acetonitrile/0.1% TFA) and NMR peak assignments in supplementary materials .

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